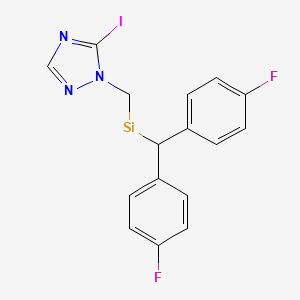
CID 20149068
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole is a complex organosilicon compound It is characterized by the presence of a triazole ring substituted with an iodide group and a silyl group bearing bis(4-fluorophenyl)methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Iodide Group: The iodide group is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Silyl Group: The silyl group is attached through a silylation reaction, where a silylating agent such as chlorosilane reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodide group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or other substituents.
Coupling Reactions: The triazole ring can engage in coupling reactions, forming bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. Conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed, along with ligands and bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with pathways such as ergosterol biosynthesis in fungi, leading to antifungal effects, or disrupt signaling pathways in cancer cells, contributing to its anticancer potential.
Comparison with Similar Compounds
Similar Compounds
Flusilazole: An organosilicon fungicide with a similar triazole structure, used to control fungal infections in crops.
Tebuconazole: Another triazole-based fungicide with applications in agriculture.
Itraconazole: A triazole antifungal used in medicine to treat fungal infections.
Uniqueness
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole is unique due to the presence of both the iodide and silyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other triazole derivatives.
Properties
Molecular Formula |
C16H12F2IN3Si |
|---|---|
Molecular Weight |
439.27 g/mol |
InChI |
InChI=1S/C16H12F2IN3Si/c17-13-5-1-11(2-6-13)15(12-3-7-14(18)8-4-12)23-10-22-16(19)20-9-21-22/h1-9,15H,10H2 |
InChI Key |
MOSXBVOZCCUHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C(=NC=N3)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















